7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one
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Overview
Description
7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-chloropyridine with chloroacetyl chloride, followed by cyclization with sodium hydroxide to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazine ring or the pyridine ring.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of substituted oxazines.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In the industry, this compound is used in the development of advanced materials, including polymers and dyes. Its ability to undergo various chemical modifications makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one and its derivatives often involves interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
7-bromo-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Uniqueness
7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties.
Properties
Molecular Formula |
C8H7ClN2O2 |
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Molecular Weight |
198.60 g/mol |
IUPAC Name |
7-chloro-4-methylpyrido[4,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C8H7ClN2O2/c1-11-5-3-10-7(9)2-6(5)13-4-8(11)12/h2-3H,4H2,1H3 |
InChI Key |
VULROOUSSSPTIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=CC(=NC=C21)Cl |
Origin of Product |
United States |
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